molecular formula C21H18N2O2S B2874689 4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 301676-54-0

4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2874689
M. Wt: 362.45
InChI Key: ARLZCZOTZQREES-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with a linear formula of C14H14N2OS . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Scientific Research Applications

Chemoselective N-Benzoylation

The compound is involved in the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, which are compounds of significant biological interest. The reaction mechanism includes the formation of thiourea followed by the elimination of thiocyanic acid, facilitated by an intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).

Synthesis and Characterization of Thiadiazolobenzamide

Another application involves the synthesis of a compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, via reactions that highlight the formation of new bonds between sulfur and nitrogen atoms, leading to the creation of a five-membered ring. This compound and its complexes with Ni and Pd have been characterized by various spectroscopic methods, providing insights into their structure and potential applications (Adhami et al., 2012).

Electrochemical C–H Thiolation

The compound is also relevant in the context of synthesizing benzothiazoles and thiazolopyridines, important in pharmaceuticals and organic materials. A metal- and reagent-free method for synthesizing these compounds via 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)-catalyzed electrolytic C–H thiolation has been reported, showcasing a dehydrogenative coupling process to form key C–S bonds (Qian, Li, Song, & Xu, 2017).

Molecular Conformation and Supramolecular Aggregation

Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, with various substituents on the benzamide ring, has been conducted to understand their molecular conformation and modes of supramolecular aggregation. These studies provide insights into the structural characteristics of such compounds, which are crucial for their potential applications in materials science and drug design (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

properties

IUPAC Name

4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(25)23-21-22-17-8-4-5-9-18(17)26-21/h1-3,6-7,10-13H,4-5,8-9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLZCZOTZQREES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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